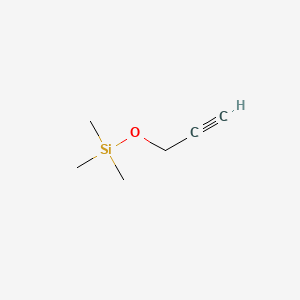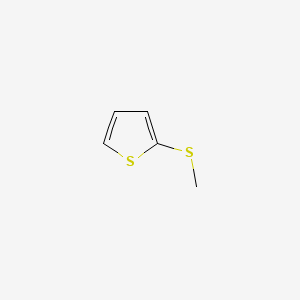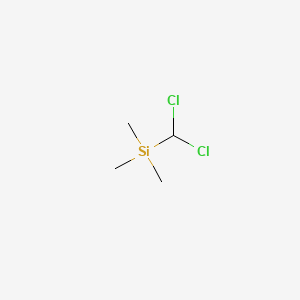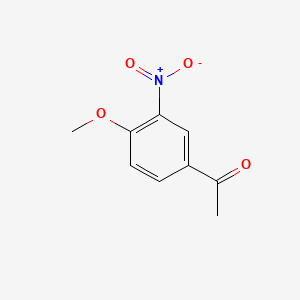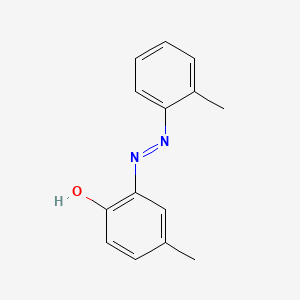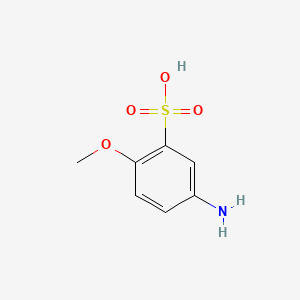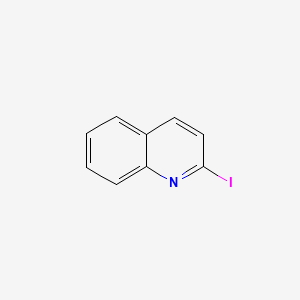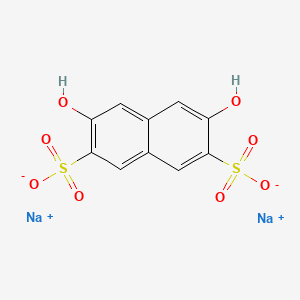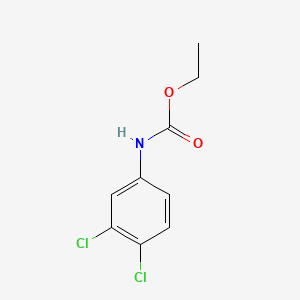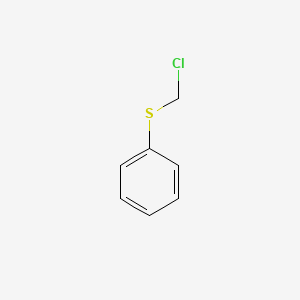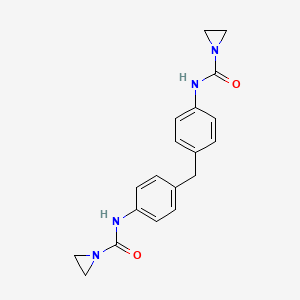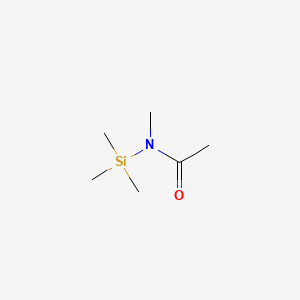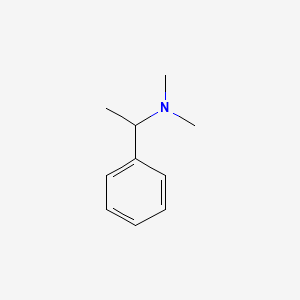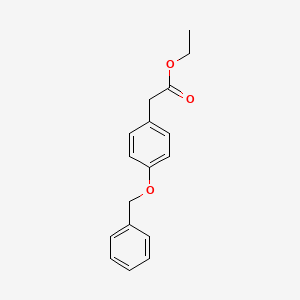
4-Benzyloxyphenylacetic acid ethyl ester
Overview
Description
4-Benzyloxyphenylacetic acid ethyl ester (4-BOE) is a compound that has been studied extensively for its potential applications in a variety of fields, ranging from biochemistry to pharmacology. 4-BOE is a member of the benzyloxy phenylacetic acid family of compounds, which are known for their ability to interact with a variety of different enzymes and receptors. 4-BOE is an important compound for research purposes due to its wide range of potential applications and its relatively low cost.
Scientific Research Applications
-
BioEnergy Research
- Application : The compound is used in the production of lipase from the fungus Penicillium polonicum through solid-state fermentation .
- Method : The filamentous fungus P. polonicum, along with sunflower seed cake (SSC) and rice husk (RH), served as substrate and support, respectively, for solid-state fermentation (SSF) .
- Results : The obtained results revealed a catalytic activity of 29.3 U g −1 under optimal conditions: 55% moisture, 25/75% SSC/RH, and at 27 °C during 96 h of fermentation .
-
Biotechnology
- Application : Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications .
- Method : The review focused on wild-type yeast strains and their species-dependant properties and selected relevant examples of Y. lipolytica used as a host organism for overexpressing some enzymes .
- Results : The application of Y. lipolytica’s potential in enantiomers resolution, lipids processing, and biodiesel synthesis, as well as the synthesis of polymers or esterification of different substrates for upgrading biologically active compounds, was discussed .
-
Food Pathogens
- Application : The compound showed antioxidant, antibacterial effect against food pathogens .
- Method : In silico docking analysis showed the major compound (benzoic acid-4-ethoxy-ethyl ester and farnesol acetate) exhibited good affinity towards of topoisomerase .
- Results : The results indicated that M. minuta leaves extract disrupted the outer membrane of food pathogens .
-
Chemistry
- Application : The compound can be prepared from alcohols and phenols using carboxylic acids, acyl chlorides (acid chlorides) or acid anhydrides .
- Method : Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst. The catalyst is usually concentrated sulphuric acid .
- Results : The esterification reaction is both slow and reversible. The equation for the reaction between an acid RCOOH and an alcohol R’OH (where R and R’ can be the same or different) is: RCOOH + R’OH ⇌ RCOOR’ + H2O .
-
Proteomics Research
-
Chemistry
- Application : The compound can be prepared from alcohols and phenols using carboxylic acids, acyl chlorides (acid chlorides) or acid anhydrides .
- Method : Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst. The catalyst is usually concentrated sulphuric acid .
- Results : The esterification reaction is both slow and reversible. The equation for the reaction between an acid RCOOH and an alcohol R’OH (where R and R’ can be the same or different) is: RCOOH + R’OH ⇌ RCOOR’ + H2O .
-
Proteomics Research
properties
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJGLKGTNSPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372054 | |
| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylacetic acid ethyl ester | |
CAS RN |
56441-69-1 | |
| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56441-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

